molecular formula C13H26O2Si B185884 Triisopropylsilyl methacrylate CAS No. 134652-60-1

Triisopropylsilyl methacrylate

Cat. No. B185884
M. Wt: 242.43 g/mol
InChI Key: KNNOZYMZRGTZQM-UHFFFAOYSA-N
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Description

Triisopropylsilyl methacrylate (TIPSMA) is a silyl methacrylate monomer used in the synthesis of polymers for various applications. It is a colorless liquid with a low viscosity and a low boiling point. The molecular formula of TIPSMA is C13H26O2Si .


Synthesis Analysis

TIPSMA has been used in the synthesis of polymers for various applications such as coatings, adhesives, and optical materials. It has been reported that TIPSMA can be copolymerized via a radical ring opening polymerization of 2-methylene-1,3-dioxepane (MDO) with various silyl methacrylates .


Molecular Structure Analysis

The molecular weight of TIPSMA is 242.43 g/mol . The InChI string representation of its structure is InChI=1S/C13H26O2Si/c1-9(2)13(14)15-16(10(3)4,11(5)6)12(7)8/h10-12H,1H2,2-8H3 .


Chemical Reactions Analysis

TIPSMA is involved in the radical polymerization process of reacting acrylic monomers, methacrylic monomers, and styrene . The kinetics of the radical polymerization process is influenced by secondary chemical reactions that occur at elevated system temperatures, starved-feed conditions, and unideal-mixed reactor units .


Physical And Chemical Properties Analysis

TIPSMA is a colorless transparent liquid . It has a density of 0.9±0.1 g/cm³, a boiling point of 249.6±9.0 °C at 760 mmHg, and a flash point of 87.1±14.3 °C . It has a molar refractivity of 72.2±0.3 cm³, a polar surface area of 26 Ų, and a molar volume of 278.4±3.0 cm³ .

Scientific Research Applications

Tissue Engineering and Regenerative Medicine

Triisopropylsilyl methacrylate, as a derivative of methacrylate, has been utilized in the development of hydrogels for tissue engineering applications. For instance, modified methacrylate hydrogels have demonstrated significant potential in improving tissue repair after spinal cord injury. Hydrogels based on hydroxypropylmethacrylamid and 2-hydroxyethylmethacrylate, especially when modified with extracellular matrix components like fibronectin, have shown enhanced bridging qualities and sensory improvement in experimental models (Hejčl et al., 2018).

Biomedical Imaging

In the biomedical imaging sector, methacrylate derivatives have been explored for their use in developing contrast agents for magnetic resonance imaging (MRI). A study detailed the synthesis of pegylated ultrasmall iron-oxide nanoparticles using a copolymer derived from oligo(ethylene glycol) methacrylate and methacrylic acid. The nanoparticles exhibited prolonged circulation in the bloodstream and showed promise as MRI contrast agents due to their size control and long-term colloidal stability in physiological buffers (Lutz et al., 2006).

Dental Applications

Methacrylate-based materials are prominent in dentistry, particularly in composite restorations. A study compared methacrylate- and silorane-based restorations, focusing on their hydrolytic degradation, bond strength, and marginal adaptation. The research highlighted that both materials showed similar initial interfacial quality, and exposure to hydrolytic conditions did not significantly degrade their bonding strength over six months (Santos et al., 2013).

Biocompatibility and Biosensor Applications

The biocompatibility of methacrylate-based materials is critical in biosensor interfaces. A study involving a copolymer containing 2-hydroxyethyl methacrylate, poly(ethylene glycol) tetra-acrylate, and ethylene dimethacrylate highlighted its potential as a biocompatible coating for biosensors. The coatings induced less fibrous encapsulation when implanted subcutaneously, suggesting improved biocompatibility for subcutaneous biosensors (Quinn et al., 1995).

Safety And Hazards

TIPSMA may cause an allergic skin reaction . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, use personal protective equipment, and ensure adequate ventilation .

Future Directions

TIPSMA has potential for the development of functional hybrid polymers, well-defined polymeric thin films, and nanomaterials . It can also be used in the production of self-polishing coatings .

properties

IUPAC Name

tri(propan-2-yl)silyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O2Si/c1-9(2)13(14)15-16(10(3)4,11(5)6)12(7)8/h10-12H,1H2,2-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNOZYMZRGTZQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30620558
Record name Tri(propan-2-yl)silyl 2-methylprop-2-enoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triisopropylsilyl methacrylate

CAS RN

134652-60-1
Record name Tris(1-methylethyl)silyl 2-methyl-2-propenoate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-, tris(1-methylethyl)silyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tri(propan-2-yl)silyl 2-methylprop-2-enoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tripropan-2-ylsilyl 2-methylprop-2-enoate
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